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Compound of Interest

Compound Name:
2-Amino-6,7,8,9-tetrahydro-5H-

benzo[7]annulen-5-one

CAS No.: 3470-55-1

Cat. No.: B1600753

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Aminobenzosuberone
Scaffold
The aminobenzosuberone core, a seven-membered ring fused to a benzene ring and bearing

an amino group, has emerged as a versatile scaffold in medicinal chemistry. Its inherent

structural features allow for three-dimensional diversity, making it an attractive starting point for

the design of potent and selective modulators of various biological targets. This guide will focus

on two key areas where aminobenzosuberones have shown significant promise: as inhibitors of

M1 metalloaminopeptidases and as analogs of the well-known Alzheimer's drug, donepezil,

targeting acetylcholinesterase (AChE). Understanding the SAR of this compound class is

crucial for the rational design of next-generation therapeutics with improved efficacy and

selectivity.
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Structure-Activity Relationship of
Aminobenzosuberone Derivatives as M1
Aminopeptidase Inhibitors
M1 aminopeptidases are a family of zinc-dependent enzymes that play crucial roles in various

physiological processes, including the renin-angiotensin system, making them attractive drug

targets. Aminobenzosuberone derivatives have been identified as potent and selective

inhibitors of this enzyme class[1].

The core structure of 7-amino-5,7,8,9-tetrahydrobenzocyclohepten-6-one is the foundational

scaffold. The key to its inhibitory activity lies in the hydrated ketone, which mimics the transition

state of peptide hydrolysis and coordinates with the active site zinc ion. Modifications at various

positions on the benzosuberone ring system have been explored to enhance potency and

selectivity.

Key Structural Modifications and Their Impact on
Activity

Substitution on the Benzene Ring: Modifications on the aromatic ring can influence

hydrophobic interactions within the enzyme's active site. Electron-donating or -withdrawing

groups can alter the electronic properties of the scaffold, potentially affecting its binding

affinity.

Substitution at the 5-position: Introducing substituents at the 5-position has been shown to

be a particularly effective strategy for modulating activity. Thio-substituted compounds, for

instance, have demonstrated enhanced inhibitory potency, with Ki values in the nanomolar

range against M1 aminopeptidases[2].

Substitution at the 7-position (Amino Group): The amino group is crucial for interacting with

the enzyme's catalytic residues. Modifications to this group can significantly impact binding

and selectivity.

Chirality at the 7-position: The stereochemistry of the amino group is a critical determinant of

activity. The (S)-enantiomer is generally more active, highlighting the importance of a specific

spatial arrangement for optimal interaction with the enzyme's active site.
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Comparative Analysis of M1 Aminopeptidase Inhibitors
The following table summarizes the inhibitory activities of representative aminobenzosuberone

derivatives against various M1 aminopeptidases. This data highlights the impact of subtle

structural changes on potency and selectivity.

Compound
ID

R1 (5-
position)

R2
(Aromatic
Ring)

Target
Enzyme

IC50 / Ki
(µM)

Reference

1a H H APN 0.035 (Ki) [3]

1b 4-Phenyl H PfA-M1
6.5-11.2

(IC50)
[4]

1c -S-Ph H APN 0.060 (Ki) [2]

1d -S-CH2Ph H APN 0.083 (Ki) [2]

Causality Behind Experimental Choices: The rationale for synthesizing and testing these

analogs is to probe the steric and electronic requirements of the S1 and S1' pockets of the M1

aminopeptidases. For example, the introduction of a phenyl group at the 4-position (compound

1b) was designed to explore potential π-π stacking interactions within the active site, leading to

its observed antiplasmodial activity[4]. The thioether substitutions in compounds 1c and 1d

were investigated to understand the impact of sulfur's size and electronic properties on binding,

which unexpectedly led to a significant enhancement in potency against Aminopeptidase N

(APN)[2].

Aminobenzosuberones as Acetylcholinesterase
Inhibitor Analogs
Inspired by the structure of donepezil, a leading therapeutic for Alzheimer's disease,

researchers have explored aminobenzosuberone derivatives as potential acetylcholinesterase

(AChE) inhibitors. The rationale is that the benzosuberone core can mimic the indanone moiety

of donepezil, while the amino group can interact with the catalytic anionic site (CAS) of the

enzyme.
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While specific IC50 values for a broad range of aminobenzosuberone analogs against AChE

are not as readily available in the public domain as for M1 aminopeptidases, the design

strategy follows established SAR principles for AChE inhibitors.

Key Design Considerations for AChE Inhibition
The Amino Group: A basic nitrogen atom is essential for interaction with the anionic subsite

of AChE. The nature of the substituent on the nitrogen can influence potency and selectivity.

The Linker: The distance and flexibility of the linker connecting the aminobenzosuberone

core to other moieties are critical for optimal positioning within the enzyme's active site

gorge.

The Benzyl Moiety: Analogous to donepezil, incorporating a benzyl or substituted benzyl

group can lead to interactions with the peripheral anionic site (PAS) of AChE, potentially

leading to dual-binding site inhibitors with additional benefits.

Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for assessing

the inhibitory activity of aminobenzosuberone derivatives against their respective targets.

M1 Aminopeptidase Inhibition Assay
This protocol is based on the use of a fluorogenic substrate, L-Leucine-7-amido-4-

methylcoumarin (L-AMC), which upon cleavage by the aminopeptidase, releases the

fluorescent 7-amino-4-methylcoumarin (AMC).

Materials:

Purified M1 aminopeptidase (e.g., porcine kidney APN)

L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate[3]

Assay Buffer: 50 mM Tris-HCl, pH 7.5

Aminobenzosuberone derivatives (dissolved in DMSO)
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96-well black, flat-bottom microplates

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

Reagent Preparation:

Prepare a stock solution of L-AMC in DMSO (e.g., 10 mM). Dilute in Assay Buffer to the

desired final concentration (typically at or below the Km value).

Prepare serial dilutions of the aminobenzosuberone inhibitors in DMSO. Further dilute in

Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in

the assay is low (e.g., <1%) to avoid enzyme inhibition.

Dilute the M1 aminopeptidase in Assay Buffer to the desired working concentration.

Assay Setup:

To each well of the 96-well plate, add 50 µL of the inhibitor solution (or Assay Buffer for

control wells).

Add 25 µL of the enzyme solution to all wells except the blank wells (add 25 µL of Assay

Buffer to blank wells).

Pre-incubate the plate at 37°C for 15 minutes.

Reaction Initiation and Measurement:

Initiate the reaction by adding 25 µL of the L-AMC substrate solution to all wells.

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

Measure the increase in fluorescence intensity over time (e.g., every minute for 30

minutes).

Data Analysis:
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Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus

time curve.

Plot the percentage of inhibition versus the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used and reliable method for measuring AChE activity.

Materials:

Acetylcholinesterase (e.g., from electric eel)

Acetylthiocholine iodide (ATCI) substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Assay Buffer: 0.1 M phosphate buffer, pH 8.0

Aminobenzosuberone derivatives (dissolved in DMSO)

96-well clear, flat-bottom microplates

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

Reagent Preparation:

Prepare stock solutions of ATCI and DTNB in Assay Buffer.

Prepare serial dilutions of the aminobenzosuberone inhibitors in DMSO and then in Assay

Buffer.

Dilute the AChE in Assay Buffer.

Assay Setup:
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To each well, add 140 µL of Assay Buffer, 20 µL of DTNB solution, and 10 µL of the

inhibitor solution.

Add 10 µL of the AChE solution to all wells except the blank.

Pre-incubate the plate at 25°C for 10 minutes.

Reaction Initiation and Measurement:

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30

seconds for 5 minutes).

Data Analysis:

Calculate the rate of change in absorbance (ΔAbs/min).

Determine the percentage of inhibition for each inhibitor concentration.

Calculate the IC50 value as described for the M1 aminopeptidase assay.

Visualizing the Molecular Landscape
To better understand the context of aminobenzosuberone activity, the following diagrams

illustrate the relevant signaling pathways and a generalized experimental workflow.

Signaling Pathways
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Caption: Role of M1 Aminopeptidase (APN) in the Renin-Angiotensin System.
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Caption: Acetylcholinesterase at the Neuromuscular Junction.
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General Workflow for SAR Studies
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Caption: Iterative Workflow for Aminobenzosuberone SAR Studies.
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Conclusion
The aminobenzosuberone scaffold represents a highly promising starting point for the

development of novel therapeutic agents. Through systematic structural modifications, guided

by a thorough understanding of the target's active site and the principles of medicinal

chemistry, potent and selective inhibitors of M1 aminopeptidases and potentially

acetylcholinesterase can be designed. The comparative data and detailed experimental

protocols provided in this guide serve as a valuable resource for researchers in the field,

facilitating the rational design and evaluation of new aminobenzosuberone-based drug

candidates. The iterative process of design, synthesis, and testing, as outlined in the

experimental workflow, is key to unlocking the full therapeutic potential of this versatile

chemical scaffold.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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